molecular formula C22H19NO2 B11351749 3-(2-methoxybenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one

3-(2-methoxybenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11351749
M. Wt: 329.4 g/mol
InChI Key: HTEXUKZIAITSLH-UHFFFAOYSA-N
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Description

3-(2-methoxybenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the class of indolinone derivatives This compound is characterized by the presence of a methoxybenzyl group attached to the indolinone core, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxybenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate precursor, such as an o-nitrobenzyl derivative, under reductive conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 2-methoxybenzyl chloride and a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide.

    Final Coupling: The final step involves coupling the indolinone core with the phenyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxybenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(2-methoxybenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-methoxybenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The indolinone core may also play a role in stabilizing the compound’s interaction with the target, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-methoxybenzyl)-1-phenyl-1,3-dihydro-2H-indole: Similar structure but lacks the carbonyl group in the indolinone core.

    3-(2-methoxybenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-amine: Contains an amine group instead of the carbonyl group.

    3-(2-methoxybenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-ol: Contains a hydroxyl group instead of the carbonyl group.

Uniqueness

The presence of the carbonyl group in 3-(2-methoxybenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one imparts unique chemical reactivity and biological activity compared to its analogs. This functional group can participate in hydrogen bonding and other interactions, enhancing the compound’s overall properties.

Properties

Molecular Formula

C22H19NO2

Molecular Weight

329.4 g/mol

IUPAC Name

3-[(2-methoxyphenyl)methyl]-1-phenyl-3H-indol-2-one

InChI

InChI=1S/C22H19NO2/c1-25-21-14-8-5-9-16(21)15-19-18-12-6-7-13-20(18)23(22(19)24)17-10-3-2-4-11-17/h2-14,19H,15H2,1H3

InChI Key

HTEXUKZIAITSLH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4

Origin of Product

United States

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